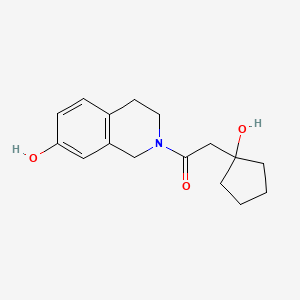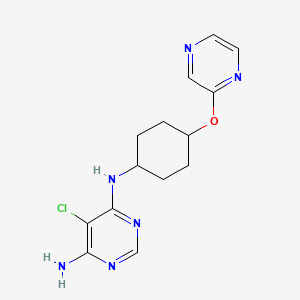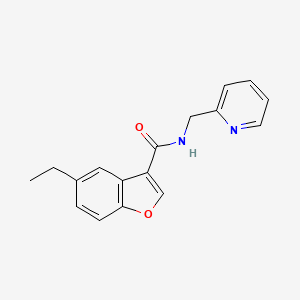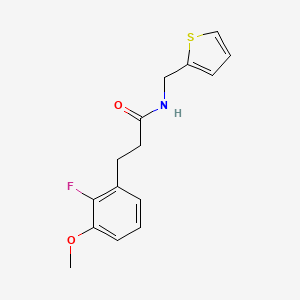
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that belongs to the class of benzofuran-3-carboxamide derivatives. It has been widely studied for its potential application in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide is not fully understood. However, it has been reported to exhibit its inhibitory activity by binding to the active site of the target enzyme or receptor, thereby preventing its normal function. This results in the modulation of certain physiological processes, which may be beneficial in the treatment of certain diseases.
Biochemical and physiological effects:
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This results in an increase in the concentration of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. It has also been reported to exhibit antagonistic activity against the 5-HT6 receptor, which is involved in the regulation of cognitive function. This may be beneficial in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for the production of large quantities with high purity and yield. It has also been reported to exhibit potent inhibitory activity against certain enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the synthesis of analogs with improved solubility and bioavailability. Additionally, the compound could be studied in animal models to assess its efficacy and safety in vivo. Finally, the compound could be studied in clinical trials to assess its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide involves the reaction of 5-ethyl-2-hydroxybenzoic acid with pyridine-4-carboxaldehyde in the presence of a base, followed by the reaction with 2-amino-5-ethylbenzofuran. The final product is obtained by purification through column chromatography. This method has been reported to yield the compound with high purity and yield.
Aplicaciones Científicas De Investigación
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide has been studied for its potential application in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been reported to exhibit potent inhibitory activity against certain enzymes and receptors, such as acetylcholinesterase, butyrylcholinesterase, and 5-HT6 receptor. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-3-4-16-14(9-12)15(11-21-16)17(20)19-10-13-5-7-18-8-6-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGUOCUIXHDOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)


![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)
